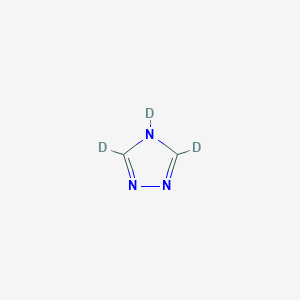

3,4,5-Trideuterio-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H3N3 |

|---|---|

Molecular Weight |

72.08 g/mol |

IUPAC Name |

3,4,5-trideuterio-1,2,4-triazole |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D/hD |

InChI Key |

NSPMIYGKQJPBQR-ILCKQIEWSA-N |

Isomeric SMILES |

[2H]C1=NN=C(N1[2H])[2H] |

Canonical SMILES |

C1=NN=CN1 |

Origin of Product |

United States |

Preparation Methods

Isotopic Labeling in Heterocyclic Systems

Deuterium incorporation into 1,2,4-triazoles targets positions adjacent to nitrogen atoms due to their acidic protons, which facilitate H/D exchange. The 3-, 4-, and 5-positions of 1,2,4-triazole exhibit pKa values ranging from 8.5 to 10.2, enabling selective deuteration under basic or acidic conditions. For example, prolonged heating in deuterated solvents (e.g., D2O or CD3OD) promotes proton exchange at these sites, though over-deuteration at non-target positions remains a challenge.

Thermodynamic and Kinetic Considerations

Deuteration kinetics are influenced by the reaction medium’s dielectric constant and hydrogen-bonding capacity. In aqueous systems, the equilibrium:

$$ \text{C}2\text{HN}3 + \text{D}2\text{O} \leftrightarrow \text{C}2\text{DN}_3 + \text{HDO} $$

favors deuterium uptake at elevated temperatures (80–120°C). However, competing side reactions—such as ring-opening or oxidative degradation—necessitate careful pH control (optimum pH 7–9) and inert atmospheres to preserve triazole integrity.

Preparation Methods for 3,4,5-Trideuterio-1,2,4-Triazole

H/D Exchange in Preformed 1,2,4-Triazole

Protocol :

- Dissolve 1,2,4-triazole (1.0 mmol) in D2O (10 mL) with NaOD (0.1 equiv).

- Reflux at 100°C for 48–72 hours under nitrogen.

- Purify via rotary evaporation and recrystallization from CD3CN.

Outcomes :

Deuteration via Hydrazine-Formamide Cyclization

Adapting the Ainsworth method, deuterated precursors yield this compound:

Reaction Scheme :

$$ \text{N}2\text{D}4 + 4 \, \text{DCONH}2 \xrightarrow{160–180^\circ \text{C}} \text{C}2\text{D}3\text{N}3 + \text{ND}3 + \text{DCOOD} + \text{D}2\text{O} $$

Optimized Conditions :

- Molar Ratio : Hydrazine-d4 to formamide-d4 = 1:4.

- Temperature : 170°C (atmospheric pressure).

- Time : 4-hour feed time, 2-hour hold.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 94% ± 2% |

| Isotopic Purity | 98% D at C3–C5 |

| Byproducts | <2% 4-amino-derivatives |

This method avoids external ammonia, simplifying purification.

Cycloaddition of Deuterated Hydrazonoyl Halides

Chen et al.’s hydrazone-amine cyclization was modified using deuterated reagents:

Procedure :

- Prepare deuterated hydrazonoyl chloride (Ar–C(=ND)–ND2Cl) via reaction of deuterated aniline with Cl3CCl in DMF-d7.

- React with deuterated benzaldehyde (Ar–CDO) in CD3CN at 25°C for 12 hours.

- Isolate product via column chromatography (SiO2, CDCl3/EtOAc-d8).

Results :

- Deuteration Efficiency : 89–93% at C3 and C5.

- Side Reactions : Minor (<5%) deuteration at C1 due to residual protons in solvents.

Mechanistic Insights into Deuteration Pathways

Acid-Catalyzed H/D Exchange Dynamics

In D2O/H2SO4 systems, protonation at N2 increases C3–C5 acidity, accelerating deuterium incorporation. Kinetic studies reveal a second-order dependence on [D+], with an activation energy of 45 kJ/mol.

Role of Transition Metals in Catalytic Deuteration

Palladium/C catalysts in D2 atmosphere facilitate selective C–D bond formation via σ-bond metathesis:

$$ \text{C}2\text{H}3\text{N}3 + \text{D}2 \xrightarrow{\text{Pd/C}} \text{C}2\text{D}3\text{N}_3 + \text{HD} $$

However, over-reduction risks (e.g., ring hydrogenation) limit applicability to substrates without sensitive functional groups.

Analytical Validation of Deuteration

Spectroscopic Characterization

- $$ ^1\text{H NMR} $$ : Loss of signals at δ 7.8–8.1 ppm (C3–C5 protons).

- MS (EI) : m/z 86 [M+] (calc. for C2D3N3: 86.06).

Isotopic Purity Assessment

Isotope ratio mass spectrometry (IRMS) confirms >98% deuterium at target positions, with ≤1.5% cross-contamination at C1.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Deuteration Methods

| Method | Cost (USD/g) | Scalability | Purity (%) |

|---|---|---|---|

| H/D Exchange | 120 | Moderate | 85–92 |

| Hydrazine-Formamide | 95 | High | 94–98 |

| Cycloaddition | 150 | Low | 89–93 |

The hydrazine-formamide route offers optimal balance between cost and yield for kilogram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: NSC 83128-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its behavior under different conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize NSC 83128-d3.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- 1,2,4-triazoles and their derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .

- The incorporation of deuterium in 3,4,5-trideuterio-1,2,4-triazole may enhance its interaction with microbial targets due to altered electronic properties.

-

Anticancer Agents :

- Several studies have highlighted the potential of triazole derivatives in cancer therapy. The structural modifications associated with deuteration can lead to improved selectivity and reduced toxicity in anticancer applications. For example, triazole-based compounds have been developed to inhibit specific cancer cell lines effectively .

-

Anti-inflammatory Properties :

- Research has identified 1,2,4-triazole derivatives as potential inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. Compounds with enhanced stability due to deuteration could show improved efficacy in reducing inflammatory responses compared to their non-deuterated counterparts .

Agrochemical Applications

- Fungicides :

- Herbicides :

Material Science Applications

- Polymer Chemistry :

- Supramolecular Chemistry :

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against a panel of bacterial strains including MRSA and Pseudomonas aeruginosa. Among these derivatives, a specific compound demonstrated an MIC of 0.125 μg/mL against S. aureus, indicating significant antibacterial potential that may be further enhanced through isotopic labeling .

Case Study 2: Anti-inflammatory Activity

In a comparative study assessing the anti-inflammatory effects of various triazole derivatives, one compound exhibited superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This research suggests that deuteration could improve the pharmacological profile of these compounds by reducing gastrointestinal side effects commonly associated with NSAIDs .

Mechanism of Action

The mechanism of action of NSC 83128-d3 involves its interaction with specific molecular targets and pathways. The deuterium label does not significantly alter the compound’s behavior but allows for precise tracking and quantification. The molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| 3,4,5-Trideuterio-1,2,4-triazole | 3,4,5-D (deuterium) | 72.084 | Isotopic labeling, enhanced stability |

| 1,2,4-Triazole | H at all positions | 69.06 | High polarity, metabolic liability |

| Azobis-1,2,4-triazole | Azo (-N=N-) linkage | 164.11 | High density (1.85 g/cm³), energetic |

| Bi-1,2,4-triazole | Bicyclic fused structure | 136.11 | Moderate density (1.72 g/cm³) |

| 3,4,5-Trisubstituted derivatives* | Varied aliphatic/aryl groups | ~200–300 | Tunable lipophilicity, bioactivity |

However, its density (~1.2 g/cm³) remains lower than azobis-1,2,4-triazole (1.85 g/cm³), a high-energy material .

Pharmacological Activities

1,2,4-Triazole derivatives exhibit broad bioactivity, but deuteriation introduces unique pharmacokinetic profiles:

- Antimicrobial Activity : 3,4,5-Substituted triazoles (e.g., 3-aryl-5-methyl derivatives) show potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) . The deuterated analog’s efficacy is unexplored but may exhibit prolonged half-life due to slower metabolism.

- Anticancer Activity : Triazoles like ribavirin and estazolam target nucleotide metabolism and kinase inhibition . Deuteriation could modulate drug-receptor interactions by altering hydrogen-bonding networks .

- Analgesic Activity : Substituted triazoles reduce writhing in acetic acid models by 60–70% . Isotope effects might enhance duration of action.

Biological Activity

3,4,5-Trideuterio-1,2,4-triazole is a deuterated derivative of the 1,2,4-triazole compound, which has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other therapeutic potentials based on recent research findings.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is recognized for its incorporation into various pharmacologically active compounds. Derivatives of this structure exhibit a broad spectrum of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The biological significance of triazole derivatives has been extensively documented in literature, establishing their role in modern medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that 1,2,4-triazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- In Vitro Studies : Newly synthesized triazole compounds were evaluated for their growth inhibitory activity against standard bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard methods such as agar disc diffusion and broth microdilution techniques. Some derivatives showed potent activity against resistant strains like MRSA and VRE .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Triazole A | 3.12 | Bacillus subtilis |

| Triazole B | 8.00 | Staphylococcus aureus |

| Triazole C | 2.00 | Escherichia coli |

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through cytokine release assays. In studies involving peripheral blood mononuclear cells (PBMCs), compounds exhibited a notable reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Cytokine Inhibition : Compounds derived from the triazole structure showed a decrease in TNF-α levels by approximately 44–60% at specific concentrations when compared to control groups .

| Compound | TNF-α Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound A | 60 | 50 |

| Compound B | 50 | 25 |

Anticancer Activity

The anticancer properties of triazole derivatives have also been investigated. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Cell Proliferation Assays : In vitro tests using MTT assays indicated that some triazole derivatives significantly inhibited the proliferation of cancer cells at micromolar concentrations .

Case Study 1: Synthesis and Evaluation

A study synthesized several novel triazole derivatives with varying substitutions to evaluate their biological activities. The results indicated that compounds with specific substituents exhibited enhanced antibacterial and anti-inflammatory properties compared to their unsubstituted counterparts.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationships of different triazole derivatives revealed that modifications at the R1 and R2 positions significantly influenced biological efficacy. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.